molecular formula C6H7Cl2FN2 B2562952 (4-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride CAS No. 1646565-99-2

(4-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride

Cat. No.: B2562952
CAS No.: 1646565-99-2
M. Wt: 197.03
InChI Key: KYDOWBSEDZUXAG-UHFFFAOYSA-N
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Description

(4-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride is a chemical compound with the molecular formula C6H6ClFN2·HCl It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride typically involves the reaction of 4-chloro-3-fluoropyridine with methanamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: The reaction is usually carried out at room temperature.

    Solvent: Common solvents include ethanol or methanol.

    Catalysts: No specific catalysts are generally required for this reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Batch Reactors: Large-scale batch reactors are used to mix the reactants.

    Purification: The product is purified using crystallization or recrystallization techniques.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include derivatives with different functional groups replacing the chlorine or fluorine atoms.

    Oxidation: Oxidized products may include pyridine N-oxides.

    Reduction: Reduced products may include amines or other reduced nitrogen-containing compounds.

Scientific Research Applications

(4-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.

    Materials Science: It is used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (4-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-3-fluoropyridin-2-yl)methanamine
  • (4-(Difluoromethoxy)-3-fluoropyridin-2-yl)methanamine hydrochloride
  • (2-Chloropyridin-4-yl)methanamine hydrochloride

Uniqueness

(4-Chloro-3-fluoropyridin-2-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine atoms makes it particularly useful in medicinal chemistry for the development of drugs with enhanced activity and selectivity.

Properties

IUPAC Name

(4-chloro-3-fluoropyridin-2-yl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClFN2.ClH/c7-4-1-2-10-5(3-9)6(4)8;/h1-2H,3,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDOWBSEDZUXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Cl)F)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1646565-99-2
Record name (4-chloro-3-fluoropyridin-2-yl)methanamine hydrochloride
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